- Preparation of indole compounds as androgen receptor modulators, World Intellectual Property Organization, , ,
Cas no 942070-47-5 (tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate)
942070-47-5 structure
Product Name:tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
N.o CAS:942070-47-5
MF:C18H25BN2O4
MW:344.213104963303
MDL:MFCD12407268
CID:856578
Update Time:2023-11-20
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1-BOC-7-Azaindole-3-boronic acid pinacol ester
- tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
- 3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
- N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaindole
- tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-carboxylate
- tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1-BOC-7-Azaindole-3-boronic acid, pinacol ester
- (1-(TERT-BUTOXYCARBONYL)-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
- CT
- 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (ACI)
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
-
- MDL: MFCD12407268
- Inchi: 1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-13(12-9-8-10-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3
- Chave InChI: FWSVXYOMGFESAP-UHFFFAOYSA-N
- SMILES: O=C(N1C2C(=CC=CN=2)C(B2OC(C)(C)C(C)(C)O2)=C1)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 344.19100
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 3
- Complexidade: 516
- Superfície polar topológica: 62.6
Propriedades Experimentais
- Ponto de ebulição: 460.9±48.0℃
- PSA: 62.58000
- LogP: 3.11870
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109143-100mg |
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 95%+ | 100mg |
$62 | 2021-08-06 | |
| Chemenu | CM109143-250mg |
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 95%+ | 250mg |
$119 | 2021-08-06 | |
| Chemenu | CM109143-1g |
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 95%+ | 1g |
$238 | 2021-08-06 | |
| Chemenu | CM109143-5g |
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 95%+ | 5g |
$618 | 2021-08-06 | |
| Chemenu | CM109143-10g |
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 95%+ | 10g |
$950 | 2021-08-06 | |
| Apollo Scientific | OR360161-250mg |
1-BOC-7-Azaindole-3-boronic acid, pinacol ester |
942070-47-5 | 97% | 250mg |
£15.00 | 2025-03-21 | |
| Chemenu | CM109143-250mg |
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 95%+ | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM109143-1g |
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 95%+ | 1g |
$98 | 2024-07-19 | |
| Chemenu | CM109143-5g |
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 95%+ | 5g |
$367 | 2024-07-19 | |
| TRC | B601828-100mg |
1-BOC-7-Azaindole-3-boronic acid, pinacol ester |
942070-47-5 | 100mg |
$ 69.00 | 2023-04-18 |
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; rt → 100 °C; 8 h, 100 °C
Referência
- Azaindolepyrimidinamine heterocyclic compound for treating ovarian and endometrial cancer, and its application, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 1 min, rt
1.2 5 h, rt
1.2 5 h, rt
Referência
- Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles, Journal of Organic Chemistry, 2009, 74(23), 9199-9201
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 6 h, rt → 100 °C
Referência
- Preparation of condensed thiazoles as antibacterial agents, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 7 h, 110 °C
Referência
- Preparation of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as Tyk2 inhibitors and uses thereof, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 3 h, 80 °C
Referência
- Rapid synthesis of bis(hetero)aryls by one-pot Masuda borylation-Suzuki coupling sequence and its application to concise total syntheses of meridianins A and G, Organic & Biomolecular Chemistry, 2011, 9(9), 3139-3141
Método de produção 7
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 3 h, 80 °C
Referência
- Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer Model, Journal of Medicinal Chemistry, 2017, 60(23), 9470-9489
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C
Referência
- Discovery of novel and orally bioavailable CDK 4/6 inhibitors with high kinome selectivity, low toxicity and long-acting stability for the treatment of multiple myeloma, European Journal of Medicinal Chemistry, 2022, 228,
Método de produção 9
Condições de reacção
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 1 h, 80 °C
1.2 Solvents: Tetrahydrofuran ; 22 h, rt
1.2 Solvents: Tetrahydrofuran ; 22 h, rt
Referência
- Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism, Journal of the American Chemical Society, 2014, 136(11), 4287-4299
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 2.5 h, 80 °C
Referência
- Preparation of pyridinonyl PDK1 inhibitors, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; overnight, 80 °C
Referência
- Preparation of five membered heterocyclic compounds as STING agonists, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Imidazo[1,2-a]pyrazine derivatives as CDK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Raw materials
- Tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1-Boc-3-Iodo-7-azaindole
- Bis(pinacolato)diborane
- Pinacolborane
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Preparation Products
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Literatura Relacionada
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
942070-47-5 (tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) Produtos relacionados
- 877060-60-1(tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate)
- 942070-45-3(Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate)
- 1174038-67-5(tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate)
- 942070-54-4(tert-Butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate)
- 1370616-23-1(Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate)
- 1256360-07-2(1-(Isopropoxycarbonyl)pyrrole-3-boronic acid, pinacol ester)
- 1391926-50-3(tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate)
- 1073338-93-8(Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine-1-carboxylate)
- 935278-73-2(tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate)
- 1025719-14-5(1-BOC-5-bromopyrrolo2,3-bpyridine-3-boronic Acid Pinacol Ester)
Fornecedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
NewCan Biotech Limited
Membro Ouro
CN Fornecedor
Reagente